molecular formula C15H12N2O3 B2503272 Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate CAS No. 866041-13-6

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Cat. No. B2503272
CAS RN: 866041-13-6
M. Wt: 268.272
InChI Key: OUSZKUMKCHJTCZ-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate” is a chemical compound with the CAS Number: 866041-13-6 . It has a molecular weight of 268.27 and its molecular formula is C15H12N2O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O3/c1-19-14(18)8-10-4-5-13-12(7-10)17-15(20-13)11-3-2-6-16-9-11/h2-7,9H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis of COX-2 / 5-LOX Inhibitors A series of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates were synthesized and tested for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, with some compounds exhibiting notable 5-LOX inhibitory activity. This research indicates the potential of these compounds, related to "Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate," in the development of selective COX-2 inhibitors for therapeutic applications (Reddy & Rao, 2008).

Cobalt(II)-mediated Synthesis The oxidative cyclization of certain pyridine compounds through cobalt(II) coordination resulted in a convenient route for preparing related benzoxazole compounds. This study provides insights into the structural analysis and coordination behavior of these compounds, which could be valuable in material science and catalysis (Garza-Ortiz et al., 2013).

Pharmacological Applications

Anti-nociceptive and Anti-inflammatory Activity Some derivatives of (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl) acetic acid were tested for anti-nociceptive and anti-inflammatory activities, showing potent activity in certain compounds. This research underlines the potential use of these compounds in pain management and inflammation control (Doğruer et al., 1998).

Material Science Applications

Luminescent Heterocyclic Compounds The study of pyridylthiazoles, related to the chemical structure of interest, showed that these compounds exhibit high luminescence with potential applications as metal sensors and laser dyes. The research highlights the unique fluorescence properties of these compounds, which could be leveraged in developing new optical materials (Grummt et al., 2007).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-14(18)8-10-4-5-13-12(7-10)17-15(20-13)11-3-2-6-16-9-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZKUMKCHJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331413
Record name methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866041-13-6
Record name methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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